molecular formula C10H10Cl2N2 B6142519 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride CAS No. 1052543-40-4

1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride

Cat. No. B6142519
CAS RN: 1052543-40-4
M. Wt: 229.10 g/mol
InChI Key: RIQNXRNDFBPZOM-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride, also known as CMPC, is an organic compound that has been used in scientific research for a variety of applications. It is a small molecule that is composed of a pyrazole ring and a phenyl group, both of which are attached to a nitrogen atom. CMPC is a relatively new compound that has been studied in recent years, and its potential applications are still being explored.

Scientific Research Applications

1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride has been studied for a variety of scientific research applications. It has been used in studies of the effects of the compound on the behavior of rats and mice, as well as its potential use in the treatment of neurological disorders. Additionally, 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride has been used in studies examining its potential as an anti-cancer agent, and its ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential use in the treatment of inflammation and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride in laboratory experiments include its low cost and ease of synthesis. Additionally, it has a relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, there are some limitations to using 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride in laboratory experiments. The compound has a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, the compound is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for the study of 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride. These include further research into the compound’s potential use in the treatment of neurological disorders, its anti-cancer properties, and its potential to inhibit the growth of certain types of cancer cells. Additionally, further research into the compound’s effects on the cardiovascular system and the immune system are warranted. Additionally, further research into the compound’s potential use in drug delivery systems could be beneficial. Finally, further research is needed to better understand the compound’s mechanism of action and its effects on the biochemical and physiological processes of the body.

Synthesis Methods

The synthesis of 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride involves a multi-step process of reactions. The first step involves the reaction of 4-chloromethylbenzene with hydrazine hydrate in the presence of an acid catalyst to form 1-(4-chloromethylphenyl)-1H-pyrazole. This reaction is followed by the addition of hydrochloric acid to form 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride (1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride).

properties

IUPAC Name

1-[4-(chloromethyl)phenyl]pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQNXRNDFBPZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585829
Record name 1-[4-(Chloromethyl)phenyl]-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride

CAS RN

143426-52-2
Record name 1-[4-(Chloromethyl)phenyl]-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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